
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C({25})H({23})NO(_{5}). It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique structure with various functional groups, including amino, hydroxy, and phenoxy groups. This compound is known for its vibrant color and is used in various applications, particularly in the field of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.
Etherification: The phenoxy group is introduced via etherification with 4-(pentyloxy)phenol.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Halogenation can be achieved using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the hydroquinone form.
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s solubility and stability, making it particularly valuable in industrial applications.
Properties
CAS No. |
77900-80-2 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-pentoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c1-2-3-6-13-30-15-9-11-16(12-10-15)31-20-14-19(27)21-22(23(20)26)25(29)18-8-5-4-7-17(18)24(21)28/h4-5,7-12,14,27H,2-3,6,13,26H2,1H3 |
InChI Key |
DUSBOGHMTIUAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


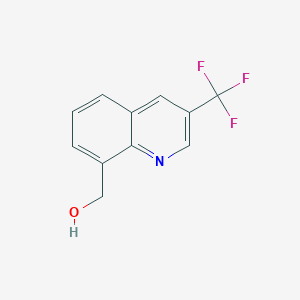
![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
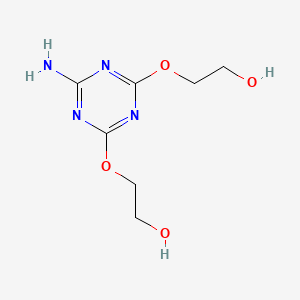
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)
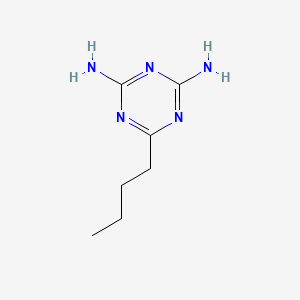

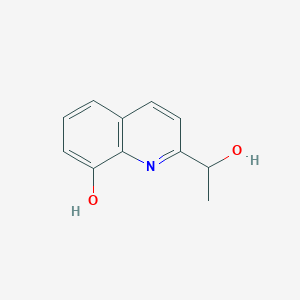
![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)
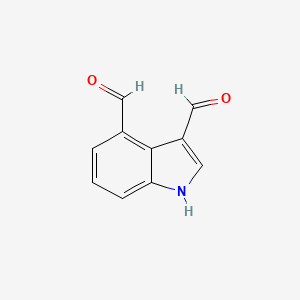
![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)



